molecular formula C15H9Br2N3O3 B14265576 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- CAS No. 133764-68-8

4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-

Cat. No.: B14265576
CAS No.: 133764-68-8
M. Wt: 439.06 g/mol
InChI Key: DKNUZNIYXGALSZ-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine, methyl, and nitrophenyl groups, which may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.

    Nitration: Addition of a nitro group to a phenyl ring, which is then attached to the quinazolinone core.

    Methylation: Introduction of a methyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized side chains.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and nitrophenyl groups may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the nitrophenyl group.

    2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the bromine atoms.

    6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and nitrophenyl groups.

Uniqueness

6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

133764-68-8

Molecular Formula

C15H9Br2N3O3

Molecular Weight

439.06 g/mol

IUPAC Name

6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3

InChI Key

DKNUZNIYXGALSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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